molecular formula C19H23FN2O4S B5395882 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Cat. No.: B5395882
M. Wt: 394.5 g/mol
InChI Key: WTELLWSKAVSJQG-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylsulfonyl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,4-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Fluorobenzyl Group: The final step is the alkylation of the piperazine nitrogen with 4-fluorobenzyl chloride under basic conditions, typically using potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the conditions and reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen, depending on the leaving groups and nucleophiles involved.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions for nucleophilic substitution might involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group or reduction of the aromatic rings.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study receptor binding or enzyme activity.

    Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine: Similar structure but with a different position of the fluorine atom on the benzyl group.

    1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-benzylpiperazine: Lacks the fluorine atom on the benzyl group.

    1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom can affect the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-25-17-7-8-19(18(13-17)26-2)27(23,24)22-11-9-21(10-12-22)14-15-3-5-16(20)6-4-15/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTELLWSKAVSJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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